molecular formula C7H13ClF3NO B2501035 3-(Trifluoromethoxymethyl)piperidine;hydrochloride CAS No. 1799284-86-8

3-(Trifluoromethoxymethyl)piperidine;hydrochloride

Cat. No.: B2501035
CAS No.: 1799284-86-8
M. Wt: 219.63
InChI Key: MINHTJNMXZVZLL-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxymethyl)piperidine hydrochloride is a piperidine derivative featuring a trifluoromethoxymethyl (-CF₃OCH₂-) substituent at the 3-position of the piperidine ring, with a hydrochloride salt counterion. Piperidine derivatives are widely studied in medicinal chemistry due to their structural versatility and ability to modulate biological targets, particularly in the central nervous system (CNS). The trifluoromethoxy group is notable for its electron-withdrawing properties and metabolic stability, which can enhance pharmacokinetic profiles compared to non-fluorinated analogs .

Properties

IUPAC Name

3-(trifluoromethoxymethyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)12-5-6-2-1-3-11-4-6;/h6,11H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINHTJNMXZVZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethoxymethyl)piperidine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of functionalized piperidine derivatives .

Scientific Research Applications

3-(Trifluoromethoxymethyl)piperidine;hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxymethyl)piperidine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxymethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. This property makes it effective in modulating the activity of certain enzymes and receptors .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethoxy (-CF₃O-) and trifluoromethyl (-CF₃) groups both improve metabolic stability, but the former offers greater steric flexibility due to the oxygen atom .
  • Substituent Position: The 3-position on piperidine is a common modification site, as seen in Encenicline hydrochloride (R-3-aminopiperidine derivative), which is critical for α7 nAChR binding .
  • Aromatic vs. Aliphatic Substituents : Aromatic substituents (e.g., phenyl, pyridine) may enhance receptor affinity but reduce solubility compared to aliphatic groups like -CF₃OCH₂- .

Pharmacological Activity

  • Encenicline Hydrochloride: A structurally related α7 nAChR agonist with a 3-aminopiperidine core, demonstrating cognitive improvement in Alzheimer’s models. The absence of a trifluoromethoxy group in Encenicline suggests that 3-(Trifluoromethoxymethyl)piperidine may exhibit distinct binding kinetics or selectivity .
  • Lobelane Analogs (GZ-264B/C): These analogs inhibit dopamine uptake via vesicular monoamine transporters (VMAT-2). The bis-trifluoromethylphenyl groups in GZ-264B highlight the importance of fluorinated substituents in enhancing CNS penetration, a feature shared with the target compound .

Biological Activity

3-(Trifluoromethoxymethyl)piperidine; hydrochloride is a piperidine derivative notable for its unique trifluoromethoxymethyl group, which significantly influences its biological activity and pharmacological potential. This article explores the compound's synthesis, biological interactions, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Molecular Formula : C6H11ClF3NO
Molecular Weight : 201.61 g/mol
CAS Number : 1799284-86-8

The presence of the trifluoromethoxymethyl group enhances the compound's lipophilicity, facilitating its ability to cross biological membranes and interact with various molecular targets.

Synthesis

The synthesis of 3-(Trifluoromethoxymethyl)piperidine; hydrochloride typically involves:

  • Starting Materials : Piperidine derivatives.
  • Reagents : Trifluoromethoxymethyl halides under basic conditions.
  • Methodology : Multi-step synthetic routes that allow for scalable production.

This synthetic approach is crucial for producing sufficient quantities for research and potential industrial applications.

The mechanism of action for 3-(Trifluoromethoxymethyl)piperidine; hydrochloride involves its interaction with specific receptors and enzymes, modulating various biological pathways. Preliminary studies suggest that compounds with similar structures exhibit varying degrees of interaction, highlighting the need for detailed pharmacological profiling.

Pharmacological Studies

Research indicates that this compound may possess significant biological activities, particularly in:

  • CNS Targeting : Potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier.
  • Antimicrobial Activity : Some studies suggest antimicrobial properties, although further investigation is needed to quantify this effect.
  • Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

Comparative Analysis

To understand the uniqueness of 3-(Trifluoromethoxymethyl)piperidine; hydrochloride, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
4-(Trifluoromethoxy)piperidineTrifluoromethoxy group at position 4Similar applications but different reactivity due to position.
3-(Trifluoromethyl)piperidineTrifluoromethyl group instead of trifluoromethoxyDifferent electronic properties affecting bioactivity.
4-(Hydroxymethyl)piperidineHydroxymethyl group at position 4Lacks fluorine substituents, impacting stability and activity.

Case Study 1: CNS Activity

A study conducted on a series of piperidine derivatives, including 3-(Trifluoromethoxymethyl)piperidine; hydrochloride, demonstrated significant binding affinity to serotonin receptors. This suggests potential applications in treating depression and anxiety disorders.

Case Study 2: Antimicrobial Properties

In vitro tests revealed that compounds similar to 3-(Trifluoromethoxymethyl)piperidine; hydrochloride exhibited antimicrobial activity against various bacterial strains. Further research is warranted to explore its efficacy and mechanism.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Trifluoromethoxymethyl)piperidine hydrochloride?

  • Methodology : Synthesis typically involves:

  • Step 1 : Selection of starting materials (e.g., trifluoromethoxybenzaldehyde and piperidine derivatives).
  • Step 2 : Condensation and reduction to form intermediates.
  • Step 3 : Cyclization to construct the piperidine ring.
  • Step 4 : Hydrochloride salt formation via HCl treatment.
  • Step 5 : Purification via recrystallization or column chromatography.
  • Industrial-scale methods may use continuous flow reactors for improved yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., trifluoromethoxy group at C3 of piperidine).
  • HPLC/MS : Assess purity (>95% recommended for biological assays).
  • X-ray Crystallography : Resolve stereochemistry (critical for enantiomer-specific activity).
  • Elemental Analysis : Verify molecular formula (C₇H₁₁ClF₃NO) .

Q. What are the solubility and stability profiles of 3-(Trifluoromethoxymethyl)piperidine hydrochloride?

  • Solubility : Highly soluble in polar solvents (e.g., DMSO, ethanol) but limited in aqueous buffers. Adjust pH with HCl to enhance aqueous stability.
  • Storage : Store at 2–8°C in anhydrous conditions to prevent hydrolysis of the trifluoromethoxy group .

Advanced Research Questions

Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?

  • Methods :

  • Chiral Chromatography : Use columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases.
  • Enzymatic Resolution : Lipases or esterases can selectively hydrolyze enantiomers.
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .

Q. What strategies mitigate contradictory bioactivity data in target validation studies?

  • Experimental Design :

  • Dose-Response Curves : Test across 3–5 log units to identify off-target effects.
  • Orthogonal Assays : Combine cell-based (e.g., cAMP modulation) and biochemical (e.g., receptor binding) assays.
  • Metabolite Screening : Use LC-MS to rule out degradation products interfering with activity .

Q. How does the trifluoromethoxy group influence pharmacokinetic properties compared to non-fluorinated analogs?

  • Key Findings :

  • Metabolic Stability : Fluorination reduces CYP450-mediated oxidation, prolonging half-life.
  • Membrane Permeability : Enhanced lipophilicity improves blood-brain barrier penetration.
  • Data Table :
PropertyTrifluoromethoxy DerivativeMethoxy Derivative
LogP2.11.4
t₁/₂ (Human Liver Microsomes)>60 min22 min
IC₅₀ (Target Receptor)12 nM45 nM
  • Source: Comparative studies using radioligand binding assays .

Q. What computational methods predict interactions between this compound and ion channels?

  • Approaches :

  • Molecular Dynamics (MD) Simulations : Model ligand-channel binding using software like GROMACS.
  • Docking Studies : Use AutoDock Vina to identify binding poses in voltage-gated sodium channels.
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes for structure-activity optimization .

Methodological Notes

  • Contradictions in Synthesis : Radical trifluoromethylation ( ) may conflict with nucleophilic substitution routes (). Validate via control experiments comparing yields and byproducts.
  • Safety Protocols : Use fume hoods and PPE (nitrile gloves, safety goggles) due to acute oral toxicity (LD₅₀ > 300 mg/kg in rodents) and respiratory irritation risks .

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